Lipophilicity and Drug-Likeness Advantage Over the Closest Structural Analog (Phenylpiperazine Variant)
The target compound (morpholinecarbodithioate variant) exhibits a calculated logP of approximately 3.96 and a topological polar surface area (TPSA) of approximately 85.2 Ų, based on property calculations for the structurally matched entry in the Mcule database . In direct comparison, the closest commercially available analog—2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate (ChemDiv Y020-5620)—has a measured logP of 5.81 and a TPSA of only 48.7 Ų . The ~1.85 log-unit reduction in lipophilicity and ~36 Ų increase in PSA conferred by the morpholine oxygen represent a meaningful differentiation: the target compound falls within the more favorable drug-likeness space (Lipinski Rule of Five compliant with zero violations), whereas the phenylpiperazine analog's high logP (>5) and low PSA place it at elevated risk for poor aqueous solubility, high plasma protein binding, and potential off-target promiscuity .
| Evidence Dimension | Calculated/measured logP and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | logP ≈ 3.96; TPSA ≈ 85.2 Ų (Mcule calculated properties for the morpholinecarbodithioate variant) |
| Comparator Or Baseline | 2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate (ChemDiv Y020-5620): logP = 5.8091; TPSA = 48.715 Ų |
| Quantified Difference | ΔlogP ≈ −1.85; ΔTPSA ≈ +36.5 Ų |
| Conditions | Physicochemical property calculations; Mcule property calculator and ChemDiv vendor-reported values |
Why This Matters
Lower logP and higher PSA in the morpholine variant predict improved aqueous solubility and reduced non-specific binding, which are critical for obtaining interpretable screening results and for downstream lead optimization in drug discovery programs.
